molecular formula C21H13F2N3O2 B12270954 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12270954
M. Wt: 377.3 g/mol
InChI Key: PFRFEKPPQDNVQA-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, a pyridine ring, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the pyridine ring and the difluorophenyl group. The final step involves the formation of the imino group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares a fluorophenyl group but differs in the core structure.

    Methylammonium lead halide: Contains halide groups but has a different application focus.

    Positronium hydride: An exotic molecule with different chemical properties.

Uniqueness

What sets (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide apart is its unique combination of a chromene core, pyridine ring, and difluorophenyl group

Properties

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(3,5-difluorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C21H13F2N3O2/c22-14-10-15(23)12-16(11-14)25-21-17(9-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-8-24-19/h1-12H,(H,24,26,27)

InChI Key

PFRFEKPPQDNVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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